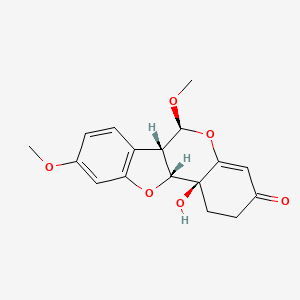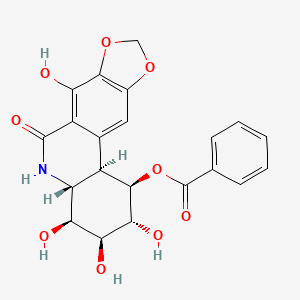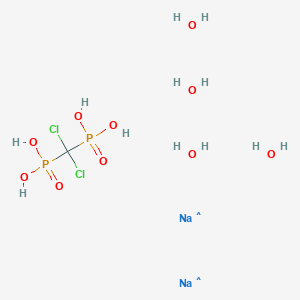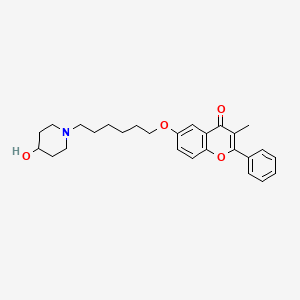
7-Hydroxy-3-(4-hydroxybenzyl)chroman
Overview
Description
7-Hydroxy-3-(4-hydroxybenzyl)chroman is a flavonoid compound known for its antioxidant properties. It is a white to pale yellow solid that can capture free radicals and prevent oxidative reactions. This compound is derived from the herbs of Dracaena cochinchinensis and has been studied for its potential health benefits .
Mechanism of Action
- The primary targets of 7-Hydroxy-3-(4-hydroxybenzyl)chroman are not explicitly mentioned in the literature. However, it’s worth noting that this compound belongs to the chroman-4-one framework, which is a significant structural entity within oxygen-containing heterocycles . These targets likely play a role in mediating its biological effects.
- This compound exhibits antioxidant activity by scavenging free radicals and preventing oxidative reactions . As a polyphenolic compound, it has beneficial effects on human health.
- In addition, it induces neurite outgrowth in PC-12 cells, suggesting potential neurotrophic effects . However, the exact molecular interactions remain to be fully elucidated.
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
7-Hydroxy-3-(4-hydroxybenzyl)chroman plays a significant role in biochemical reactions, particularly in the inhibition of proteasome activity. It interacts with enzymes such as chymotrypsin-like proteasomes, showing moderate inhibitory activity . This interaction is crucial as proteasomes are responsible for degrading misfolded or damaged proteins, and their inhibition can lead to the accumulation of such proteins, which is beneficial in certain therapeutic contexts.
Cellular Effects
This compound has been shown to induce neurite outgrowth in PC-12 cells, a model for neuronal differentiation . This compound influences cell function by promoting neuronal differentiation and survival, which is mediated through its interaction with neurotrophic factors. Additionally, it exhibits moderate inhibitory activities against proteasome activity, impacting cellular metabolism and protein turnover.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of chymotrypsin-like proteasome activity . This inhibition leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses, including stress responses and apoptosis. The compound’s ability to induce neurite outgrowth is linked to its interaction with neurotrophic factors and subsequent activation of signaling pathways involved in neuronal differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound shows stability under specific storage conditions, such as desiccation at -20°C . Long-term studies indicate that its neurotrophic effects, such as neurite outgrowth, are sustained over prolonged exposure periods, suggesting its potential for chronic therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it promotes neuronal differentiation and survival without significant toxicity . At higher doses, there may be threshold effects leading to adverse outcomes, such as excessive proteasome inhibition and subsequent cellular stress or apoptosis.
Metabolic Pathways
This compound is involved in metabolic pathways related to its role as a proteasome inhibitor. It interacts with enzymes responsible for protein degradation, affecting metabolic flux and metabolite levels . The compound’s metabolism may also involve conjugation reactions, as indicated by its presence in human urine in conjugated forms .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its localization and accumulation are influenced by these interactions, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with proteasomes . This localization is essential for its activity as a proteasome inhibitor. Additionally, any post-translational modifications or targeting signals that direct it to specific cellular compartments can further influence its function and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-3-(4-hydroxybenzyl)chroman typically involves the reaction of benzaldehyde and phenol in the presence of an acid catalyst. The specific reaction conditions can be adjusted based on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-3-(4-hydroxybenzyl)chroman undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution can yield a variety of functionalized derivatives .
Scientific Research Applications
7-Hydroxy-3-(4-hydroxybenzyl)chroman has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.
Medicine: Its antioxidant properties make it a candidate for research into treatments for oxidative stress-related diseases.
Industry: It can be used as an antioxidant additive in various industrial applications.
Comparison with Similar Compounds
- 7,3’,4’-Trihydroxy-3-benzyl-2H-chromene
- Episappanol
- 4-O-Methylepisappanol
- 3’-Deoxy-4-O-methylepisappanol
- Sappanol
- 4-O-Methylsappanol
- 3’-Deoxy-4-O-methylsappanol
- Sappanone B
- 2-Hydroxy-7-O-methylscillascillin
- Scillascillin
Comparison: 7-Hydroxy-3-(4-hydroxybenzyl)chroman is unique due to its specific hydroxyl and benzyl groups, which contribute to its distinct antioxidant and neurotrophic properties. Compared to similar compounds, it has shown moderate inhibitory activity against proteasome activity, making it a valuable compound for neurotrophic research .
Properties
IUPAC Name |
3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMQROMLTBPBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological activities of 7-hydroxy-3-(4-hydroxybenzyl)chroman?
A1: this compound has demonstrated neurotrophic activity by inducing neurite outgrowth in rat pheochromocytoma (PC-12) cells at a concentration of 50 μg/mL. [] This suggests potential applications in neurodegenerative disease research. Additionally, this compound exhibits moderate inhibitory activity against the chymotrypsin-like activity of the proteasome. [] Proteasome inhibition is a known target for cancer therapy, making this finding potentially relevant for anticancer drug discovery.
Q2: From which natural sources has this compound been isolated?
A2: This compound has been isolated from several plant sources, including:
- Anemarrhena asphodeloides Bunge: The rhizomes of this plant, known as Anemarrhenae Rhizoma, are used in traditional medicine. []
- Dracaena cochinchinensis (Lour.) S. C. Chen: This plant, also known as "dragon's blood," is known for its red resin. [, ]
- Agave tequilana Weber: This plant is the source of tequila production. []
- Dracaena cinnabari: This species, known as the dragon's blood tree, is used in traditional medicine. []
Q3: Does the structure of this compound relate to its biological activities?
A3: While the research provided doesn't delve into specific structure-activity relationship studies, the presence of phenolic hydroxyl groups in this compound is likely significant. These groups are often associated with antioxidant and radical scavenging activities. Further research is needed to establish a clear link between specific structural features and the observed biological activities.
Q4: What analytical techniques are typically employed to characterize and quantify this compound?
A4: The isolation and structural elucidation of this compound from natural sources commonly involve techniques like:
- Column Chromatography: This method utilizes various stationary phases like silica gel, Sephadex LH-20, and reverse-phase C-18 to separate compounds based on their polarity and other chemical properties. [, ]
- Spectroscopic Analyses: A combination of spectroscopic methods is used to determine the compound's structure, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,9S)-7-[[(2S,4R,6S,7R,11S,13R,15S,16R)-6,15-dimethyl-13-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-5,8,14,17-tetraoxa-1,10-diazatetracyclo[8.8.1.02,7.011,16]nonadecan-4-yl]oxy]-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1245736.png)
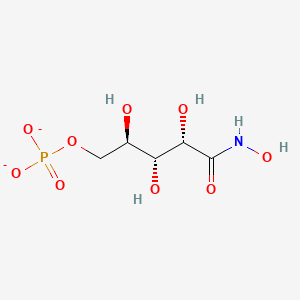

![(3aS,4S,6E,10E,12S,14E,15aS)-4,12-dihydroxy-6,10,14-trimethyl-3-methylidene-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-2-one](/img/structure/B1245744.png)
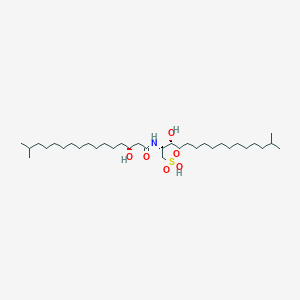
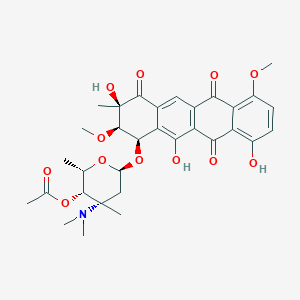
![sodium;(6R,7R)-3-[(E)-3-(4-aminopyrimidin-1-ium-1-yl)prop-1-enyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxylato-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1245748.png)
